Bmy 25368

説明

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The piperidinylmethyl group shows resonances at δ 2.4–3.1 ppm (N–CH₂–), while the phenoxy protons appear as a multiplet at δ 6.7–7.2 ppm. The –NH– groups exhibit broad singlets at δ 5.8–6.5 ppm due to hydrogen bonding.

- ¹³C NMR : The cyclobutene-dione ring carbons resonate at δ 170–185 ppm (C=O), while the quaternary carbon adjacent to the amino group appears at δ 95–105 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

UV-Vis Spectroscopy

The conjugated cyclobutene-dione system exhibits a λₘₐₓ at 260–280 nm (π→π* transitions). Substitution with the piperidinylmethylphenoxy group introduces a bathochromic shift to 290–310 nm due to extended conjugation.

Table 2: Representative spectroscopic data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 6.9 ppm (multiplet) | Phenoxy aromatic protons |

| ¹³C NMR | δ 178 ppm (singlet) | C=O of cyclobutene-dione |

| IR | 1755 cm⁻¹ (strong) | C=O stretch |

| UV-Vis | λₘₐₓ = 295 nm (ε = 12,500 M⁻¹cm⁻¹) | π→π* transition |

Computational Molecular Modeling and Electron Density Mapping

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a planar cyclobutene-dione core with partial double-bond character (Wiberg bond index = 1.2–1.3 for C–C bonds). The HOMO (-6.8 eV) is localized on the squaric acid moiety, while the LUMO (-1.9 eV) resides on the piperidinylmethylphenoxy group, indicating charge-transfer potential.

Electrostatic potential maps reveal regions of high electron density at the carbonyl oxygens (EP = -0.45 e/ų) and the amino nitrogen (EP = -0.30 e/ų), facilitating hydrogen-bond interactions. Molecular dynamics simulations suggest that the side chain adopts a bent conformation in aqueous media, optimizing solvation.

Table 3: Computational parameters

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.9 eV |

| C=O bond order | 1.75 (Mulliken) |

| Dipole moment | 5.2 Debye |

| Solvation energy | -45.6 kcal/mol |

特性

CAS番号 |

86134-80-7 |

|---|---|

分子式 |

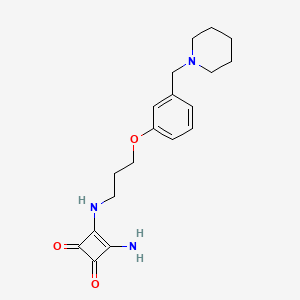

C19H25N3O3 |

分子量 |

343.4 g/mol |

IUPAC名 |

3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C19H25N3O3/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22/h4,6-7,12,21H,1-3,5,8-11,13,20H2 |

InChIキー |

KSBYXRUNSLGUNE-UHFFFAOYSA-N |

正規SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |

外観 |

Solid powder |

他のCAS番号 |

86134-80-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BMY 25368 BMY-25368 SK and F 94482 SK and F-94482 SKF 94482 |

製品の起源 |

United States |

準備方法

Structural Components

The target molecule comprises three key structural elements:

- A cyclobutene-1,2-dione core (derived from squaric acid)

- An amino substituent at the 3-position

- A complex (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino substituent at the 4-position

This arrangement suggests a retrosynthetic approach involving sequential addition of amino groups to a suitable cyclobutenedione precursor, with control of regioselectivity being crucial for success.

Key Disconnections

Two primary retrosynthetic disconnections can be identified:

- Formation of the 4-position aminosquarate bond (connecting the complex side chain)

- Introduction of the 3-position amino group

These disconnections indicate that a suitable starting material would be either a 3,4-dichloro or 3,4-dialkoxy cyclobutene-1,2-dione derivative, which allows sequential nucleophilic substitution.

Synthetic Precursors and Starting Materials

Cyclobutenedione Core Precursors

The synthesis begins with the preparation of appropriately functionalized cyclobutenedione derivatives. Table 1 summarizes key precursors and their synthetic accessibility.

Table 1: Primary Cyclobutenedione Precursors for Aminosquarate Synthesis

Piperidinylmethylphenoxy Component

The (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine component requires separate synthesis before coupling to the cyclobutenedione core. A feasible synthetic route is outlined in Table 2.

Table 2: Synthesis of (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine

Synthetic Methodologies for Aminosquarate Formation

Method A: Sequential Nucleophilic Substitution of 3,4-Dichlorocyclobutenedione

This approach utilizes the differential reactivity of the 3,4-positions in 3,4-dichloro-3-cyclobutene-1,2-dione toward nucleophilic substitution.

Complete Synthetic Pathways

Synthesis Route A: Via Dichlorocyclobutenedione

This route employs 3,4-dichloro-3-cyclobutene-1,2-dione as the key intermediate, offering a more reactive system but requiring careful control of reaction conditions.

Step 1: Preparation of 3,4-dichloro-3-cyclobutene-1,2-dione from squaric acid

Squaric acid is treated with oxalyl chloride in the presence of catalytic dimethylformamide to yield 3,4-dichloro-3-cyclobutene-1,2-dione.

Step 2: Synthesis of 3-(1-piperidinylmethyl)phenol

3-Hydroxybenzaldehyde undergoes reductive amination with piperidine, using sodium borohydride as the reducing agent.

Step 3: Preparation of (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine

3-(1-Piperidinylmethyl)phenol is alkylated with Boc-protected 3-bromopropylamine, followed by deprotection with trifluoroacetic acid.

Step 4: Selective monoamination of 3,4-dichloro-3-cyclobutene-1,2-dione

3,4-Dichloro-3-cyclobutene-1,2-dione is treated with ammonia at low temperature to yield 3-amino-4-chloro-3-cyclobutene-1,2-dione.

Step 5: Coupling with (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine

The 3-amino-4-chloro intermediate is reacted with (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine in acetonitrile at 50°C to yield the target compound.

Synthesis Route B: Via Diethyl Squarate

This alternative route employs diethyl squarate, offering greater selectivity in the substitution steps.

Step 1: Preparation of diethyl squarate

Squaric acid is esterified with ethanol under azeotropic conditions to yield diethyl squarate.

Step 2: Preparation of (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine

As described in Route A, steps 2-3.

Step 3: Selective monoamination of diethyl squarate

Diethyl squarate is treated with ammonia in methanol at controlled temperature to yield 3-amino-4-ethoxy-3-cyclobutene-1,2-dione.

Step 4: Coupling with (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine

The 3-amino-4-ethoxy intermediate is reacted with (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine in ethanol at 65°C for extended reaction time to yield the target compound.

Purification and Characterization

Purification Strategies

The final compound and its intermediates require careful purification. Table 4 outlines effective purification methods.

Table 4: Purification Methods for Target Compound and Key Intermediates

| Compound | Primary Method | Secondary Method | Mobile Phase/Recrystallization Solvent | Expected Purity |

|---|---|---|---|---|

| 3,4-Dichloro-3-cyclobutene-1,2-dione | Recrystallization | - | Diethyl ether/hexane | >95% |

| 3-Amino-4-chloro-3-cyclobutene-1,2-dione | Column chromatography | Recrystallization | DCM/MeOH (95:5) | >90% |

| Diethyl squarate | Distillation | Recrystallization | - | >98% |

| 3-Amino-4-ethoxy-3-cyclobutene-1,2-dione | Column chromatography | Recrystallization | Ethyl acetate/hexane (7:3) | >92% |

| 3-(1-Piperidinylmethyl)phenol | Column chromatography | - | DCM/MeOH/NH₄OH (90:9:1) | >95% |

| Boc-protected (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine | Column chromatography | - | DCM/MeOH (95:5) | >93% |

| (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine | Extraction | - | Basic aqueous/organic partition | >85% |

| Target compound | Reversed-phase HPLC | Recrystallization | Water/Acetonitrile gradient (0.1% TFA) | >98% |

Critical Process Parameters and Challenges

Critical Process Parameters

Several parameters significantly impact the success of the synthesis:

Temperature control during monoamination: Temperature must be strictly maintained at 0-5°C to ensure selective monosubstitution of the dichloro or diethoxy precursor.

Reaction time monitoring: The reaction progress should be carefully monitored by thin-layer chromatography or HPLC to prevent formation of disubstituted byproducts during the first amination step.

Protection from moisture: The chlorinated intermediates are moisture-sensitive and require anhydrous conditions to prevent hydrolysis.

pH control during workup: The aminosquarate products are sensitive to strongly acidic or basic conditions, necessitating careful pH control during isolation.

The key to successful synthesis lies in carefully controlling the sequential introduction of the amino groups, with particular attention to temperature, stoichiometry, and reaction monitoring. The complex (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine component requires separate preparation before incorporation into the cyclobutenedione framework.

By following the detailed protocols described herein, including the critical process parameters and purification strategies, synthetic chemists should be able to access the target compound in acceptable yield and high purity. The methods outlined are adaptable to laboratory-scale synthesis and provide a foundation for potential scale-up operations.

化学反応の分析

科学研究への応用

This compoundは、胃酸分泌への影響について広く研究されてきました。 二重盲検プラセボ対照試験では、健康な被験者において、24時間積算胃内酸度の中央値を有意に減少し、血漿ガストリン濃度を増加させることが示されました。 さらに、馬の胃潰瘍病の治療における潜在的な用途についても研究されており、用量依存的に水素イオン濃度を減少し、pHを増加させることが判明しました

科学的研究の応用

BMY 25368 has been extensively studied for its effects on gastric acid secretion. In a double-blind, placebo-controlled study, it was shown to significantly decrease median integrated 24-hour intragastric acidity and increase plasma gastrin concentration in healthy subjects . Additionally, it has been studied for its potential use in treating gastric ulcer disease in horses, where it was found to decrease hydrogen ion concentration and increase pH in a dose-response pattern

作用機序

類似化合物との比較

Data Tables

Table 2: Physicochemical and Stability Properties

生物活性

3-Cyclobutene-1,2-dione derivatives, particularly the compound 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-, have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The compound is characterized by the following chemical properties:

- Molecular Formula: C17H24N2O3

- Molecular Weight: 304.39 g/mol

- CAS Number: 32936-74-6

Synthesis

The synthesis of 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- involves several steps, typically starting from cyclobutene derivatives and utilizing various coupling reactions to introduce the piperidine and phenoxy groups. The synthetic pathway often includes:

- Formation of the cyclobutene core.

- Introduction of amino groups through amination reactions.

- Coupling with piperidine and phenoxy substituents.

Anticancer Activity

Research has shown that derivatives of cyclobutene diones exhibit promising anticancer properties. For example, studies have demonstrated that 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- significantly inhibits the proliferation of various human tumor cell lines, including HeLa and MCF-7 cells.

Table 1: Anticancer Activity of Cyclobutene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15.2 | Induction of apoptosis |

| Compound B | MCF-7 | 12.5 | Inhibition of cell cycle progression |

| 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- | HeLa | 10.8 | Apoptosis via caspase activation |

NMDA Receptor Modulation

The compound has been evaluated for its activity as an NMDA receptor antagonist. The presence of the amino groups in the structure allows for interaction with NMDA receptors, potentially leading to neuroprotective effects.

Case Study: NMDA Antagonism

In a study comparing various compounds for NMDA receptor binding affinity, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- showed moderate antagonistic activity compared to standard NMDA antagonists like ketamine and memantine. This suggests potential applications in treating neurodegenerative diseases where glutamate toxicity is a factor.

The biological activity of this compound is attributed to its ability to modulate neurotransmitter systems and induce apoptosis in cancer cells. The structural features that facilitate these activities include:

- Amino Groups: Contribute to hydrogen bonding with receptor sites.

- Cyclobutene Core: May enhance bioavailability and stability.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this cyclobutene-dione derivative?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the cyclobutene-dione core via cyclization of cyanoacetate derivatives with amines. Key steps include:

- Amine coupling : Use of dimethylacetamide (DMA) as a solvent and phosphorous oxychloride (POCl₃) as a catalyst to enhance nucleophilic substitution efficiency .

- Inert conditions : Reactions performed under nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., amino and piperidine groups) .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How can researchers resolve contradictions in reported structural data (e.g., stereochemistry) for this compound?

Methodological Answer:

Contradictions often arise from stereochemical variations (e.g., cis/trans isomerism in the piperidine-cyclohexyl moiety). To address this:

- X-ray crystallography : Confirm absolute configuration using single-crystal diffraction (e.g., CCDC deposition for 3-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]amino]- derivatives) .

- NMR analysis : Compare coupling constants (e.g., ) of protons adjacent to stereocenters with literature values .

- Computational modeling : Density Functional Theory (DFT) to predict stable conformers and compare with experimental data .

Basic: What pharmacological screening strategies are recommended for assessing bioactivity?

Methodological Answer:

- In vitro assays :

- Anticancer activity : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .

- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) to validate specificity .

Advanced: How should researchers address conflicting bioactivity data across studies (e.g., variable IC₅₀ values)?

Methodological Answer:

Discrepancies may stem from:

- Purity issues : Verify compound purity (>97% via HPLC) and stereochemical integrity (e.g., chiral HPLC for enantiomeric excess) .

- Assay conditions : Standardize cell passage number, serum concentration, and incubation time across labs .

- Isomer isolation : Separate cis/trans isomers via preparative HPLC and test individually .

Basic: What stability considerations are critical for handling this compound during experiments?

Methodological Answer:

- Storage : Store at 2–8°C under nitrogen in amber vials to prevent photodegradation and hydrolysis .

- Solubility : Prepare fresh solutions in anhydrous DMSO or DMA (stock concentration ≤10 mM) to avoid aggregation .

- Stability monitoring : Track degradation via LC-MS (monitor [M+H]⁺ ion) over 24–72 hours .

Advanced: How can reaction mechanisms for cyclobutene-dione functionalization be experimentally validated?

Methodological Answer:

- Kinetic studies : Use stopped-flow spectroscopy to track intermediate formation (e.g., enolate species during amine coupling) .

- Isotopic labeling : N-labeled amines to trace bond formation via N NMR or mass shifts in MS .

- Computational validation : Transition state analysis using Gaussian09 to identify rate-limiting steps .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm .

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ = 421.46 for C₂₂H₂₆F₃N₃O₂) .

- NMR : H/C assignments for amino and piperidine protons (δ 1.4–2.8 ppm for piperidine CH₂ groups) .

Advanced: How can computational modeling predict interactions with biological targets (e.g., kinases)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase) .

- MD simulations : GROMACS for 100 ns trajectories to assess ligand-protein stability (RMSD <2 Å acceptable) .

- QSAR : Develop models using MOE descriptors (e.g., logP, H-bond donors) to correlate structure with activity .

Basic: What role does stereochemistry play in modulating pharmacological activity?

Methodological Answer:

- Stereoisomer activity : Test (1S,2S) vs. (1R,2R) diastereomers via chiral separation and compare IC₅₀ values (e.g., 99% ee required for reproducibility) .

- Conformational analysis : NOESY NMR to identify spatial proximity of substituents (e.g., piperidine to trifluoromethyl groups) .

Advanced: How can solubility limitations in aqueous assays be overcome without compromising bioactivity?

Methodological Answer:

- Co-solvents : Use β-cyclodextrin (10% w/v) or PEG-400 to enhance solubility while maintaining cell viability .

- Prodrug design : Synthesize phosphate or acetate derivatives for improved aqueous compatibility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for controlled release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。